4-Methoxy-3'-methylbiphenyl

Cytochrome P450 CYP1A1 Aryl hydrocarbon hydroxylase

4-Methoxy-3'-methylbiphenyl (IUPAC: 1-methoxy-4-(3-methylphenyl)benzene, CAS 17171-17-4) is a non-planar, asymmetrically substituted biphenyl scaffold bearing a 4-methoxy group on one ring and a 3'-methyl group on the other. This substitution pattern generates distinct electronic, steric, and conformational properties compared to unsubstituted biphenyl, mono-substituted analogs (4-methoxybiphenyl, 3-methylbiphenyl), and regioisomeric variants (e.g., 3-methoxy-4'-methylbiphenyl, CAS 24423-07-2; 4-methoxy-3-methyl-1,1'-biphenyl, CAS 108593-48-2).

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 17171-17-4
Cat. No. B097633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3'-methylbiphenyl
CAS17171-17-4
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3
InChIKeyPGEFXSPLFJLFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4): Procurement-Relevant Baseline and Structural Identity


4-Methoxy-3'-methylbiphenyl (IUPAC: 1-methoxy-4-(3-methylphenyl)benzene, CAS 17171-17-4) is a non-planar, asymmetrically substituted biphenyl scaffold bearing a 4-methoxy group on one ring and a 3'-methyl group on the other. This substitution pattern generates distinct electronic, steric, and conformational properties compared to unsubstituted biphenyl, mono-substituted analogs (4-methoxybiphenyl, 3-methylbiphenyl), and regioisomeric variants (e.g., 3-methoxy-4'-methylbiphenyl, CAS 24423-07-2; 4-methoxy-3-methyl-1,1'-biphenyl, CAS 108593-48-2) . The compound has been evaluated in multiple enzyme inhibition assays—including cytochrome P450 isoforms, dihydroorotase, dihydrofolate reductase, and platelet 12-lipoxygenase—generating a multi-target activity fingerprint that distinguishes it from simpler biphenyl analogs [1][2]. This fingerprint, combined with predictable physicochemical properties (LogP ~3.67, melting point 51–52 °C), makes it a useful tool compound or intermediate where both hydrophobic character and specific substitution geometry are required .

Why 4-Methoxy-3'-methylbiphenyl Cannot Be Replaced by Generic Biphenyl Analogs in Research and Industrial Workflows


Biphenyl derivatives with different substitution patterns—even regioisomers sharing the same molecular formula (C₁₄H₁₄O, MW 198.26)—exhibit substantially divergent biochemical activity profiles, phase behavior, and synthetic accessibility. 4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4) carries its methoxy group at the 4-position and methyl at the 3'-position; shifting the methoxy to the 3-position (3-methoxy-4'-methylbiphenyl, CAS 24423-07-2) changes the melting point from ~51 °C to >75 °C and alters hydrogen-bonding capacity, directly affecting purification and formulation . In enzyme assays, the compound shows measurable inhibition of CYP1A1 (IC₅₀ ~5 µM in 3-MC-induced rat microsomes), whereas unsubstituted biphenyl and 4-methoxybiphenyl lack comparable potency in the same assay system [1]. Similarly, regioisomeric variants can generate different HPLC retention times, complicating analytical method transfer . These quantifiable differences mean that directly substituting one biphenyl analog for another without revalidation risks altered biological outcomes, inconsistent physicochemical behavior, and failed analytical reproducibility.

4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4): Quantitative Differentiation Evidence Against Closest Analogs


CYP1A1 Inhibition: 4-Methoxy-3'-methylbiphenyl vs. Unsubstituted Biphenyl and 4-Methoxybiphenyl

In rat liver microsome preparations induced with 3-methylcholanthrene (a CYP1A1-selective inducer), 4-methoxy-3'-methylbiphenyl inhibited aryl hydrocarbon hydroxylase (AHH) activity with an IC₅₀ of 5.0 µM [1]. Under comparable assay conditions, unsubstituted biphenyl is primarily a CYP1A1 substrate rather than an inhibitor and does not achieve 50% inhibition at equivalent concentrations [2]. 4-Methoxybiphenyl (CAS 613-37-6), which lacks the 3'-methyl substituent, undergoes O-demethylation by CYP isoforms rather than acting as a potent inhibitor; published metabolic studies report substrate turnover rates (e.g., Vmax for 4-hydroxybiphenyl formation) but no IC₅₀ values in the low micromolar range [3]. This functional divergence—from substrate to inhibitor—is directly attributable to the combined 4-methoxy/3'-methyl substitution pattern.

Cytochrome P450 CYP1A1 Aryl hydrocarbon hydroxylase Rat liver microsomes Enzyme inhibition

Melting Point and Phase Behavior Differentiation: 4-Methoxy-3'-methylbiphenyl vs. Regioisomeric Biphenyls

The experimentally determined melting point of 4-methoxy-3'-methylbiphenyl is 51–52 °C . This value is substantially lower than that of its closest regioisomers: 3-methoxy-4'-methylbiphenyl (CAS 24423-07-2) melts at 75–76 °C , and 4-methoxy-3-methyl-1,1'-biphenyl (CAS 108593-48-2) melts at 74–75 °C . The ~23 °C depression in melting point reflects differences in crystal packing efficiency driven by the spatial arrangement of the methoxy and methyl substituents. Unsubstituted biphenyl melts at 69–71 °C and 4-methoxybiphenyl at 86–90 °C [1]. The target compound's melting point falls in a distinct thermal window, advantageous for processes requiring lower-temperature melt processing, recrystallization, or differential scanning calorimetry (DSC)-based identity confirmation in quality control workflows.

Physicochemical characterization Melting point Regioisomer differentiation Crystallization Solid-state properties

Dihydroorotase Inhibition: 4-Methoxy-3'-methylbiphenyl vs. Biphenyl Baseline

4-Methoxy-3'-methylbiphenyl was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 180 µM at pH 7.37 [1]. While this potency is modest, it is approximately 5.6-fold more potent than unsubstituted biphenyl, which showed an IC₅₀ of ~1,000 µM in the same assay system [2]. The methyl and methoxy substituents contribute additively to binding affinity: 3-methylbiphenyl alone shows intermediate potency (IC₅₀ ~520 µM), indicating that the combined 4-methoxy/3'-methyl pattern provides a cooperative enhancement over either substituent alone [3]. This modest but measurable differentiation establishes 4-methoxy-3'-methylbiphenyl as a more informative scaffold for DHOase inhibitor development than mono-substituted or unsubstituted biphenyls.

Dihydroorotase DHOase Pyrimidine biosynthesis Ehrlich ascites Enzyme inhibition

Synthesis Efficiency: One-Step Access via Diazonium Coupling vs. Multi-Step Suzuki-Miyaura Routes for Analogs

A reported synthesis of 4-methoxy-3'-methylbiphenyl proceeds via diazonium coupling of 4-methoxyaniline with toluene derivatives using o-benzenedisulfonimide and acetic acid at 0–5 °C, achieving a 79% isolated yield in a single step under an inert atmosphere . In contrast, the standard Suzuki-Miyaura route to analogous unsymmetrical biaryls—coupling 4-bromoanisole with 3-methylphenylboronic acid—typically requires palladium catalysts, ligands, base, elevated temperatures, and extended reaction times, with reported yields for 4-methoxybiphenyl analogs ranging from 41% to 92% depending on catalyst loading and conditions [1][2]. The diazonium-based route to 4-methoxy-3'-methylbiphenyl avoids precious metal catalysts entirely, reducing both material cost and post-reaction metal contamination—a critical concern for pharmaceutical intermediate applications where palladium removal is mandatory [3].

Synthetic chemistry Diazonium coupling Suzuki-Miyaura cross-coupling Reaction yield Process efficiency

4-Methoxy-3'-methylbiphenyl (CAS 17171-17-4): Evidence-Driven Application Scenarios for Scientific and Industrial Use


CYP Enzyme Panel Screening and Metabolic Stability Studies

The compound's demonstrated CYP1A1 inhibition (IC₅₀ 5 µM) and differential activity against CYP2B1 (aminopyrine N-demethylase IC₅₀ 53 µM) make it a useful tool for cytochrome P450 isoform selectivity panels [1]. When used alongside unsubstituted biphenyl (substrate) and 4-methoxybiphenyl (metabolic probe), researchers can dissect the contribution of the 3'-methyl group to P450 binding versus turnover. Because the 4-methoxy group permits O-demethylation as a metabolic route while the 3'-methyl group introduces steric constraints on ring orientation, the compound occupies a unique position in SAR sets exploring the transition from P450 substrate to competitive inhibitor.

Building Block for Antifolate and DHFR-Targeted Drug Discovery

The biphenyl antifolate class, exemplified by propargyl-linked antifolates that incorporate methoxy-methylbiphenyl substructures, has yielded potent DHFR inhibitors with IC₅₀ values as low as 0.61 nM against fungal and bacterial enzymes [2]. 4-Methoxy-3'-methylbiphenyl serves as a direct precursor to the 5-methoxy-4'-methylbiphenyl-3-yl fragment found in these advanced leads. The compound's pre-installed substitution pattern eliminates the need for late-stage functionalization of the biphenyl core, streamlining the synthesis of focused antifolate libraries where both methoxy and methyl substituents are required for target engagement.

Thermal Processing and Crystallization Studies Requiring Low-Melting Biphenyl Scaffolds

With a melting point of 51–52 °C—substantially lower than its regioisomers (75–76 °C) and simpler analogs like 4-methoxybiphenyl (86–90 °C)—4-methoxy-3'-methylbiphenyl is advantageous for melt-based processing techniques including hot-melt extrusion, melt crystallization, and solvent-free mechanochemical reactions . Its distinct DSC endotherm serves as an orthogonal identity confirmation tool in quality control, allowing laboratories to differentiate this isomer from others solely by thermal analysis.

Cost-Effective Pharmaceutical Intermediate via Palladium-Free Synthesis

The reported one-step diazonium coupling synthesis achieving 79% yield without palladium catalysis provides a cost- and impurity-advantaged route for kilogram-scale production of pharmaceutical intermediates . This is particularly relevant for active pharmaceutical ingredient (API) manufacturing, where ICH Q3D guidelines impose strict limits on residual palladium (oral PDE: 100 µg/day) [3]. By eliminating palladium from the synthetic route, manufacturers reduce downstream purification burden and regulatory risk, making 4-methoxy-3'-methylbiphenyl a strategically preferable building block compared to analogs that rely exclusively on Suzuki-Miyaura coupling.

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